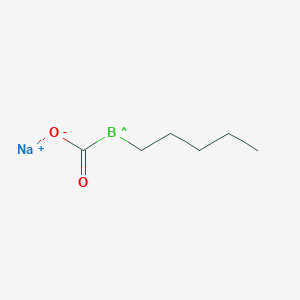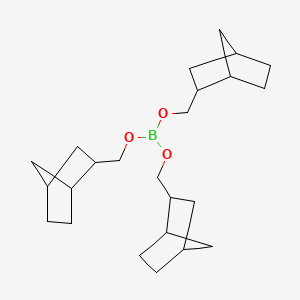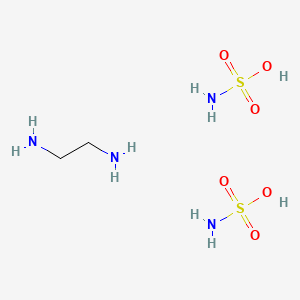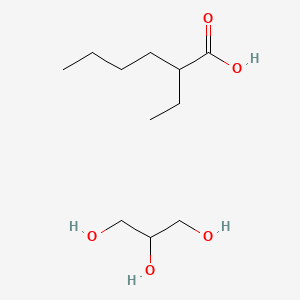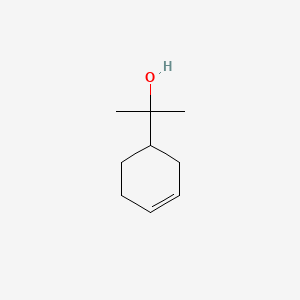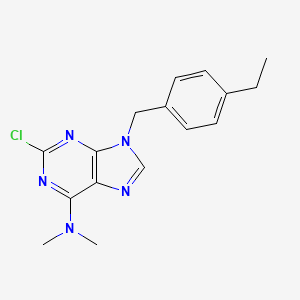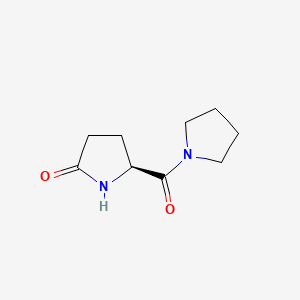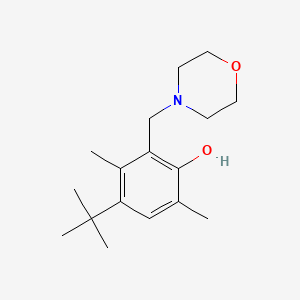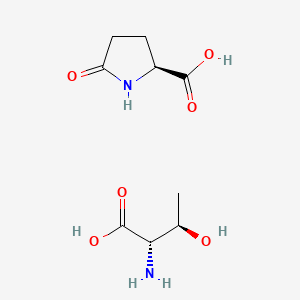
Einecs 285-859-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a combination of 5-oxo-L-proline and L-threonine in a 1:1 ratio. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation of Einecs 285-859-1 involves the synthesis of 5-oxo-L-proline and L-threonine, followed by their combination in a 1:1 ratio. The synthetic route typically involves the following steps:
Synthesis of 5-oxo-L-proline: This can be achieved through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Synthesis of L-threonine: L-threonine is commonly produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum.
Combination of 5-oxo-L-proline and L-threonine: The two compounds are combined in a 1:1 molar ratio under mild conditions to form the final product.
Industrial production methods for this compound may involve large-scale fermentation and chemical synthesis processes, followed by purification and quality control steps to ensure the desired purity and composition.
Analyse Chemischer Reaktionen
Einecs 285-859-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 285-859-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Einecs 285-859-1 involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as protein synthesis, energy metabolism, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Einecs 285-859-1 can be compared with other similar compounds, such as:
5-oxo-L-proline: A precursor in the synthesis of this compound, known for its role in the gamma-glutamyl cycle.
L-threonine: Another precursor, an essential amino acid involved in protein synthesis and metabolic processes.
5-oxo-L-proline, compound with L-serine (11): Similar to this compound but with L-serine instead of L-threonine, used in similar applications.
The uniqueness of this compound lies in its specific combination of 5-oxo-L-proline and L-threonine, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85153-75-9 |
|---|---|
Molekularformel |
C9H16N2O6 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t3-;2-,3+/m01/s1 |
InChI-Schlüssel |
DJKGCEGBSKHVHU-KGYXYDFRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


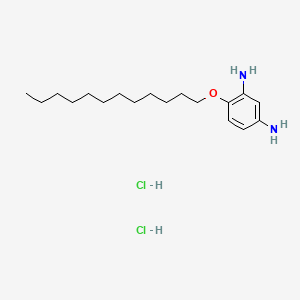



![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
